dichlorozinc;[7-(dimethylamino)-1,9-dimethylphenothiazin-3-ylidene]-dimethylazanium;dichloride
Overview
Description
1,9-Dimethyl-Methylene Blue zinc chloride double salt, with a dye content of 80%, is a cationic dye known for its specific binding to sulfated glycosaminoglycans. This compound is commonly used in various scientific applications, particularly in the quantification of sulfated glycosaminoglycans such as chondroitin sulfate, keratin sulfate, and heparan sulfate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,9-Dimethyl-Methylene Blue zinc chloride double salt involves the reaction of 1,9-Dimethyl-Methylene Blue with zinc chloride. The reaction typically occurs under controlled conditions to ensure the formation of the double salt. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of 1,9-Dimethyl-Methylene Blue zinc chloride double salt involves large-scale synthesis using optimized reaction conditions to achieve high yield and purity. The compound is then purified and processed to achieve the desired dye content of 80%. The final product is typically available in powder form and is stored at room temperature .
Chemical Reactions Analysis
Types of Reactions
1,9-Dimethyl-Methylene Blue zinc chloride double salt primarily undergoes binding reactions with sulfated glycosaminoglycans. It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions .
Common Reagents and Conditions
The primary reagent used with 1,9-Dimethyl-Methylene Blue zinc chloride double salt is sulfated glycosaminoglycans. The binding reaction occurs in aqueous solutions, with the dye binding specifically to the sulfated groups of the glycosaminoglycans .
Major Products Formed
The major product formed from the reaction of 1,9-Dimethyl-Methylene Blue zinc chloride double salt with sulfated glycosaminoglycans is a stable dye-glycosaminoglycan complex. This complex can be quantified using spectrophotometric methods, with an absorbance peak at approximately 525 nm .
Scientific Research Applications
1,9-Dimethyl-Methylene Blue zinc chloride double salt has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,9-Dimethyl-Methylene Blue zinc chloride double salt involves its specific binding to sulfated glycosaminoglycans. The cationic dye interacts with the negatively charged sulfate groups on the glycosaminoglycans, forming a stable complex. This binding is facilitated by electrostatic interactions and is highly specific to sulfated glycosaminoglycans .
Comparison with Similar Compounds
1,9-Dimethyl-Methylene Blue zinc chloride double salt is unique in its high specificity and binding affinity for sulfated glycosaminoglycans. Similar compounds include:
Methylene Blue: A cationic dye with similar staining properties but lower specificity for sulfated glycosaminoglycans.
Toluidine Blue: Another cationic dye used for staining glycosaminoglycans, but with different binding characteristics and applications.
New Methylene Blue: A variant of Methylene Blue with slightly different chemical properties and applications.
These compounds share some similarities in their staining properties but differ in their specificity, binding affinity, and applications.
Properties
IUPAC Name |
dichlorozinc;[7-(dimethylamino)-1,9-dimethylphenothiazin-3-ylidene]-dimethylazanium;dichloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H22N3S.4ClH.Zn/c2*1-11-7-13(20(3)4)9-15-17(11)19-18-12(2)8-14(21(5)6)10-16(18)22-15;;;;;/h2*7-10H,1-6H3;4*1H;/q2*+1;;;;;+2/p-4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLBAKXCEQNMBC-UHFFFAOYSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C3C(=CC(=[N+](C)C)C=C3S2)C)N(C)C.CC1=CC(=CC2=C1N=C3C(=CC(=[N+](C)C)C=C3S2)C)N(C)C.[Cl-].[Cl-].Cl[Zn]Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H44Cl4N6S2Zn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80746898 | |
Record name | 7-(Dimethylamino)-N,N,1,9-tetramethyl-3H-phenothiazin-3-iminium chloride--dichlorozinc (2/2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80746898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
832.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
931418-92-7 | |
Record name | 7-(Dimethylamino)-N,N,1,9-tetramethyl-3H-phenothiazin-3-iminium chloride--dichlorozinc (2/2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80746898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,9-Dimethyl-Methylene Blue | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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